Cas no 522-66-7 (Hydroquinine)

Hydroquinine structure
Nombre del producto:Hydroquinine
Hydroquinine Propiedades químicas y físicas
Nombre e identificación
-
- (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
- Hydroquinine
- (-)-Dihydroquinine
- (8a,9R)-10,11-Dihydro-6'-methoxycinchonan-9-ol
- 10,11-Dihydroquinine
- dihydro quinine
- Hydroquinine,Dihydroquinine
- Quinine,10,11-dihydro
- (8a,9R)-10,11-Dihydro-6′-methoxycinchonan-9-ol
- NSC 41799
- Hydroquinine,95%
- Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8.alpha.,9R)-
- (8.ALPHA.,9R)-10,11-DIHYDRO-6'-METHOXYCINCHONAN-9-OL
- QUININE BISULFATE IMPURITY C [WHO-IP]
- 23495-98-9
- SArAcor
- QUININE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- NCGC00179825-01
- Dihydroquinine
- D70296
- Z3234911758
- Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8alpha,9R)-(9CI)
- (R)-((2S,4S,5R)-5-ETHYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(6-METHOXYQUINOLIN-4-YL)METHANOL [WHO-IP]
- Q5276450
- hydroquinidine
- Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8alpha,9R)-
- (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
- HYDROQUININE [MI]
- QUININE SULFATE IMPURITY C [EP IMPURITY]
- Dihydroquinidine;(+)-Hydroquinidine;Hydroconquinine
- DIHYDROQUININE [WHO-IP]
- Hydroquinine, 98%
- (8alpha,9R)-10,11-Dihydro-6'-methoxycinchonan-9-ol
- (R)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
- Hydrochinin
- HYDROQUININE [WHO-DD]
- C20H26N2O2
- QUINIDINE SULFATE IMPURITY C
- QUININE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- Quinine, 10,11dihydro
- (-)-Dihydroquinine, analytical standard
- 31J3Q51T6L
- QUININE BISULFATE HEPTAHYDRATE IMPURITY C
- inverted exclamation markY95.0% (sum of enantiomers, HPLC)
- Neostrata
- (R)-[(1S,2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHANOL
- QUININE BISULFATE IMPURITY C
- DTXCID301016562
- MFCD00151107
- DTXSID70878516
- SCHEMBL109600
- (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- (8alpha,9R)10,11Dihydro6'methoxycinchonan9ol
- Quinine, 10,11-dihydro-
- (-)-10,11-dihydroquinine
- CHEMBL588934
- Cinchonan9ol, 10,11dihydro6'methoxy, (8alpha,9R) (9CI)
- NSC-41799
- (R)-((1S,2S,4S,5R)-5-ethyl-1-azabicyclo(2.2.2)octan-2-yl)(6-methoxyquinolin-4-yl)methanol
- (-)-hydroquinine
- QUINIDINE SULFATE IMPURITY C [WHO-IP]
- QUININE BISULFATE HEPTAHYDRATE IMPURITY C [WHO-IP]
- AKOS015920285
- BRD-K13794225-001-01-5
- Cinchonan9ol, 10,11dihydro6'methoxy, (8alpha,9R)
- MEGxp0_001893
- CHEBI:135994
- AC-30190
- NCGC00385355-01
- (R)-((2S,4S,5R)-5-ETHYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(6-METHOXYQUINOLIN-4-YL)METHANOL
- 522-66-7
- UNII-31J3Q51T6L
- EINECS 208-334-0
- QUININE SULFATE IMPURITY C (EP IMPURITY)
- EN300-1710087
- LCN-834
- DB13718
- Neostrata (TN)
- ACon1_002104
- (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
-
- MDL: MFCD00151107
- Renchi: InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1
- Clave inchi: LJOQGZACKSYWCH-WZBLMQSHSA-N
- Sonrisas: CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O
Atributos calculados
- Calidad precisa: 326.19900
- Masa isotópica única: 326.199428
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 4
- Complejidad: 432
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 4
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 45.6
Propiedades experimentales
- Denso: 1.1117 (rough estimate)
- Punto de fusión: 168-176 °C (lit.)
- Punto de ebullición: 498.4℃ at 760 mmHg
- Punto de inflamación: 255.2℃
- índice de refracción: 1.6800 (estimate)
- PSA: 45.59000
- Logp: 3.33510
- Actividad óptica: [α]/D -143±5°, c = 1 in ethanol
- Rotación específica: D18 -142° (alc); D20 -236° (c = 0.82 in 0.1N H2SO4)
- Merck: 13,4832
- PKA: 5.33(at 25℃)
Hydroquinine Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 1544
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Período de Seguridad:6.1(b)
- Nivel de peligro:6.1(b)
- Grupo de embalaje:III
- Términos de riesgo:R36/37/38
- Categoría de embalaje:III
Hydroquinine Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Hydroquinine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003834-25g |
Hydroquinine |
522-66-7 | 95% | 25g |
¥1372 | 2024-05-23 | |
Enamine | EN300-1710087-2.5g |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
522-66-7 | 95.0% | 2.5g |
$25.0 | 2025-03-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56788-500mg |
Hydroquinine |
522-66-7 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
abcr | AB336268-25 g |
Dihydroquinine, 95%; . |
522-66-7 | 95% | 25 g |
€317.40 | 2023-07-19 | |
BAI LING WEI Technology Co., Ltd. | 586955-1G |
Hydroquinine, 95% |
522-66-7 | 95% | 1G |
¥ 314 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7126-1 mL * 10 mM (in DMSO) |
Hydroquinine |
522-66-7 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13970-1g |
Hydroquinine |
522-66-7 | 95% | 1g |
¥48.0 | 2023-09-07 | |
Enamine | EN300-1710087-0.05g |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
522-66-7 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
BAI LING WEI Technology Co., Ltd. | 093441-1g |
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol |
522-66-7 | 95% | 1g |
¥ 264 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13970-25g |
Hydroquinine |
522-66-7 | 95% | 25g |
¥775.0 | 2023-09-07 |
Hydroquinine Literatura relevante
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:522-66-7)Hydroquinine

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:522-66-7)Hydroquinine

Pureza:99%
Cantidad:100g
Precio ($):384.0